Senkyunolide N

Description

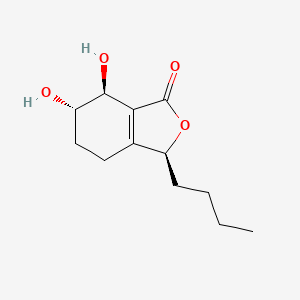

Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1 |

InChI Key |

AXRIHSJZHOTGAE-ATZCPNFKSA-N |

Isomeric SMILES |

CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |

Canonical SMILES |

CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Senkyunolide N: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of Senkyunolide N, a bioactive phthalide compound. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring phthalide predominantly found in plants belonging to the Apiaceae (Umbelliferae) family. The primary and most commercially significant sources of this compound are the dried rhizomes of Ligusticum chuanxiong (also known as Chuanxiong) and the roots of Angelica sinensis (also known as Danggui or Dong Quai).[1] These plants have a long history of use in traditional Chinese medicine for various ailments, including cardiovascular and cerebrovascular diseases.

While L. chuanxiong and A. sinensis are the most well-documented sources, other plants within the Apiaceae family may also contain this compound or structurally similar phthalides. The concentration of this compound and other phthalides in these plants can vary significantly based on factors such as the plant's geographical origin, harvest time, and post-harvest processing methods.

Isolation Methodologies for this compound

The isolation of this compound from its natural plant sources involves a multi-step process encompassing extraction, fractionation, and purification. Various techniques, ranging from classical to modern chromatographic methods, have been employed to obtain this compound in high purity.

Extraction

The initial step in isolating this compound is the extraction of the crude chemical constituents from the dried and powdered plant material. Both conventional and modern extraction techniques have been utilized for this purpose.

Conventional Extraction Methods:

-

Solvent Extraction: This is the most common method, utilizing organic solvents of varying polarities. Ethanol and methanol are frequently used due to their efficiency in extracting a broad range of phthalides.[1] The process typically involves maceration, percolation, or reflux extraction.

-

Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency and speed.

Modern Extraction Methods:

-

Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide (SC-CO2) as the extraction solvent. SFE is advantageous as it is non-toxic, non-flammable, and can be easily removed from the extract, yielding a solvent-free product. It also allows for selective extraction by modifying the pressure and temperature.

Fractionation and Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes fractionation and purification to isolate this compound.

-

Column Chromatography (CC): This is a fundamental technique used for the separation of compounds from the crude extract. Silica gel and C18 reversed-phase silica gel are common stationary phases. Elution is performed using a gradient of solvents with increasing polarity.

-

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus minimizing irreversible adsorption of the sample. It has been successfully used for the preparative isolation and purification of various senkyunolides.[2]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution chromatographic technique used in the final stages of purification to obtain highly pure this compound. Reversed-phase C18 columns are typically employed with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[3]

Quantitative Data

While specific quantitative yield and purity data for this compound are not extensively reported in the literature, data for the more abundant and structurally related senkyunolides, Senkyunolide A and Senkyunolide I, provide a valuable reference for what can be expected. The tables below summarize the available data for these related compounds from Ligusticum chuanxiong.

Table 1: Quantitative Yield of Senkyunolides from Ligusticum chuanxiong

| Compound | Extraction Method | Yield from Crude Extract (mg/g) | Reference |

| Senkyunolide A | Supercritical Fluid Extraction & HSCCC | 0.03 (from 500mg crude extract) | [4] |

| Senkyunolide I | Counter-Current Chromatography | 0.016 (from 400mg crude extract) |

Table 2: Purity of Isolated Senkyunolides from Ligusticum chuanxiong

| Compound | Purification Method | Purity (%) | Reference |

| Senkyunolide A | HSCCC | >96 | |

| Senkyunolide I | Counter-Current Chromatography | 98 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation of senkyunolides, which are applicable for the isolation of this compound.

Protocol for Supercritical Fluid Extraction (SFE)

-

Sample Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder.

-

Extraction: The powdered plant material is packed into the extraction vessel of an SFE system.

-

SFE Conditions: Supercritical CO2 is passed through the extractor at a specific flow rate. Typical extraction conditions are a pressure of 20-30 MPa and a temperature of 40-50 °C.

-

Collection: The extract is collected in a separator at a lower pressure and temperature, where the CO2 becomes a gas and is recycled, leaving behind the extracted compounds.

Protocol for Counter-Current Chromatography (CCC) Purification

-

Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target compound. A common system for senkyunolides is n-hexane-ethyl acetate-methanol-water.

-

Column Preparation: The coiled column of the CCC instrument is first entirely filled with the stationary phase.

-

Sample Injection: The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

Elution: The mobile phase is then pumped through the column at a specific flow rate, causing the separation of the compounds based on their differential partitioning between the two liquid phases.

-

Fraction Collection: Fractions are collected at the outlet of the column and analyzed by techniques such as TLC or HPLC to identify those containing the pure compound.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally similar senkyunolides, such as Senkyunolide H and I, have demonstrated their involvement in key cellular signaling cascades related to inflammation and oxidative stress. These findings suggest that this compound may exert its biological effects through similar mechanisms.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are implicated in the pharmacological activities of senkyunolides. For instance, Senkyunolide H has been shown to inhibit the activation of microglia and attenuate neuroinflammation by regulating the ERK and NF-κB pathways. Senkyunolide I has also been reported to exhibit neuroprotective effects through the activation of the ERK signaling pathway.

Visualizations

Experimental Workflow for Senkyunolide Isolation

Potential Signaling Pathway for this compound

References

- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Preparation of senkyunolide I by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Senkyunolide N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N, a naturally occurring phthalide, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed overview of the discovery, history, and biological activities of this compound. It includes a summary of its known quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts.

Discovery and History

This compound was first reported in 2001 by Momin and Nair in the Journal of Agricultural and Food Chemistry. It was isolated from the methanolic extract of celery seeds (Apium graveolens).[1] In their pioneering work, the researchers identified this compound as one of the bioactive compounds responsible for the mosquitocidal, nematicidal, and antifungal activities of the seed extract.[1] The structure of this compound was determined using 1H and 13C NMR spectral methods.[1]

Subsequent studies have also identified this compound in other plants of the Umbelliferae family, including Ligusticum striatum and Ligusticum chuanxiong.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | [2] |

| Molecular Weight | 226.27 g/mol | |

| IUPAC Name | (3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one | |

| CAS Number | 140694-58-2 |

Biological Activities

This compound has been shown to possess several biological activities, primarily as an inhibitor of cyclooxygenase (COX) and topoisomerase enzymes, as well as exhibiting insecticidal properties.

Cyclooxygenase (COX) Inhibition

This compound exhibits inhibitory activity against both prostaglandin H endoperoxide synthase-I (COX-I) and -II (COX-II) at a concentration of 250 pg/ml at pH 7.

Topoisomerase Inhibition

The compound also demonstrates inhibitory activity against topoisomerase-I and -II enzymes at concentrations of 100 µg/ml and 200 µg/ml, respectively.

Insecticidal Activity

The initial discovery of this compound was linked to its insecticidal effects.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Target | Concentration | Source |

| Cyclooxygenase Inhibition | COX-I and COX-II | 250 pg/ml | |

| Topoisomerase Inhibition | Topoisomerase-I | 100 µg/ml | |

| Topoisomerase-II | 200 µg/ml | ||

| Insecticidal Activity | Not specified | Not specified |

Experimental Protocols

Isolation of this compound from Apium graveolens Seeds

The following is a generalized protocol based on the initial discovery:

-

Extraction: The seeds of Apium graveolens are ground to a fine powder. A methanolic extract of the powdered seeds is prepared.

-

Bioassay-Directed Fractionation: The crude methanolic extract is subjected to bioassays (e.g., mosquitocidal, nematicidal, or antifungal assays) to guide the fractionation process.

-

Chromatography: The active fractions are further purified using chromatographic techniques, such as column chromatography, to isolate the individual bioactive compounds.

-

Structure Elucidation: The structure of the isolated compound, this compound, is determined using spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR).

Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol for a cell-free COX inhibition assay:

-

Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

-

Reaction Mixture: A reaction buffer containing co-factors such as hematin and epinephrine is prepared.

-

Incubation: The enzyme is pre-incubated with either this compound (dissolved in a suitable solvent like DMSO) or a vehicle control.

-

Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Termination: The reaction is stopped after a defined time by adding a strong acid.

-

Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using methods like LC-MS or ELISA.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of this compound.

Topoisomerase I DNA Relaxation Assay

This protocol is a general method to assess the inhibition of topoisomerase I:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Termination: The reaction is stopped by adding a stop solution containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.

-

Analysis: Inhibition is determined by the reduction in the amount of relaxed DNA in the presence of this compound compared to the control.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively elucidated. However, as an inhibitor of COX enzymes, it is likely to interfere with the arachidonic acid cascade, thereby reducing the production of prostaglandins, which are key mediators of inflammation. Its activity as a topoisomerase inhibitor suggests a potential role in modulating DNA replication and transcription, which could be relevant to its potential anticancer properties. Further research is required to delineate the precise molecular mechanisms and signaling pathways affected by this compound.

Future Directions

The existing data on this compound provides a foundation for further investigation into its therapeutic potential. Key areas for future research include:

-

Quantitative Biological Activity: Determination of IC50 values for COX-1, COX-2, topoisomerase I, and topoisomerase II inhibition to better understand its potency and selectivity.

-

Mechanism of Action: Elucidation of the specific molecular interactions with its targets and the downstream signaling pathways affected.

-

Total Synthesis: Development of a synthetic route for this compound to enable the production of larger quantities for preclinical and clinical studies and the generation of analogues with improved activity and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in animal models of inflammation, pain, and cancer.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against key therapeutic targets. This technical guide summarizes the current knowledge on its discovery, biological activities, and relevant experimental protocols. The provided information and visualizations are intended to serve as a valuable resource for the scientific community to facilitate further research and unlock the full therapeutic potential of this intriguing molecule.

References

Senkyunolide N molecular formula and weight

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Senkyunolide N is a naturally occurring phthalide compound isolated from the rhizomes of Ligusticum Chuanxiong. While research on this compound is still in its nascent stages, the broader class of senkyunolides has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and cardiovascular protective properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also presents detailed experimental protocols and signaling pathways for closely related and well-researched senkyunolides, namely Senkyunolide A, Senkyunolide H, and Senkyunolide I. This information serves as a valuable proxy and a foundation for future research into the therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound is a phthalide derivative with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

Pharmacological Activities of Senkyunolides: A Class Overview

The senkyunolide family of compounds, primarily extracted from Umbelliferae plants, has been the subject of extensive pharmacological research.[1] These compounds are recognized for a wide spectrum of biological activities, including:

-

Anti-inflammatory effects: Many senkyunolides have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

-

Neuroprotective properties: Several senkyunolides exhibit protective effects on neuronal cells, suggesting their potential in the management of neurodegenerative disorders.

-

Cardiovascular protection: Certain senkyunolides have demonstrated beneficial effects on the cardiovascular system, including vasorelaxant and anti-atherosclerotic activities.

Experimental Protocols for Key Senkyunolides

While specific experimental data for this compound is not yet widely available, the following protocols for related senkyunolides provide a methodological framework for future investigations.

In Vitro Anti-Inflammatory Assay (Senkyunolide H)

Objective: To evaluate the anti-inflammatory effects of Senkyunolide H on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of Senkyunolide H for 2 hours prior to stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cellular lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In Vivo Neuroprotection Assay (Senkyunolide I)

Objective: To assess the neuroprotective effects of Senkyunolide I in a rat model of cerebral ischemia-reperfusion injury.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

-

Drug Administration: Senkyunolide I is administered intravenously at the onset of reperfusion.

-

Neurological Deficit Scoring: Neurological function is evaluated at 24 hours post-reperfusion using a standardized scoring system.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Histopathological Analysis: Brain tissue is processed for hematoxylin and eosin (H&E) staining to assess neuronal damage.

-

Biochemical Analysis: Brain homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase).

Quantitative Data for Key Senkyunolides

The following tables summarize key quantitative findings from studies on Senkyunolides A, H, and I.

Table 1: In Vitro Anti-Inflammatory Activity of Senkyunolide H

| Concentration of Senkyunolide H | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| 10 µM | 75.4 ± 5.2% | 68.2 ± 4.9% | 71.5 ± 6.1% |

| 25 µM | 52.1 ± 4.1% | 45.8 ± 3.7% | 49.3 ± 4.5% |

| 50 µM | 31.6 ± 3.5% | 28.9 ± 3.1% | 33.7 ± 3.9% |

Table 2: In Vivo Neuroprotective Effects of Senkyunolide I

| Treatment Group | Neurological Score (0-4) | Infarct Volume (% of hemisphere) |

| Sham | 0.2 ± 0.1 | 0% |

| Vehicle (MCAO) | 3.5 ± 0.4 | 45.2 ± 5.3% |

| Senkyunolide I (10 mg/kg) | 2.1 ± 0.3 | 28.7 ± 4.1% |

| Senkyunolide I (20 mg/kg) | 1.4 ± 0.2 | 19.5 ± 3.5% |

Signaling Pathways of Senkyunolides

The therapeutic effects of senkyunolides are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Signaling of Senkyunolide H

Senkyunolide H has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Senkyunolide H inhibits the NF-κB signaling pathway.

Neuroprotective Signaling of Senkyunolide I

Senkyunolide I is reported to confer neuroprotection by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival.

Caption: Senkyunolide I promotes cell survival via the PI3K/Akt pathway.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics. While direct experimental evidence for its biological activities is currently scarce, the extensive research on related senkyunolides provides a strong rationale for its investigation. Future studies should focus on elucidating the specific pharmacological profile of this compound, including its anti-inflammatory, neuroprotective, and cardiovascular effects. Detailed mechanistic studies are also warranted to identify its molecular targets and signaling pathways. The experimental frameworks and findings presented in this guide offer a solid foundation for advancing our understanding of this compound and unlocking its therapeutic potential.

References

Biosynthesis Pathway of Senkyunolide N in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N is a bioactive phthalide compound found in several medicinal plants of the Apiaceae (Umbelliferae) family, including Ligusticum striatum (Chuanxiong) and Apium graveolens (Celery)[1]. Phthalides are recognized for their significant pharmacological properties, contributing to the therapeutic effects of these traditional medicines[2][3]. While the complete biosynthesis of this compound has not been fully elucidated, extensive research on related phthalides, particularly in Angelica sinensis and Ligusticum chuanxiong, allows for the construction of a putative pathway. This document provides an in-depth guide to the proposed biosynthesis of this compound, integrating current research on general phthalide synthesis and the transformation of key intermediates. It includes detailed experimental protocols, quantitative data from related studies, and pathway visualizations to support further research and drug development.

Proposed Biosynthesis Pathway of Phthalides

The biosynthesis of phthalides in plants is a complex process that is not yet fully understood[4]. Research suggests that the core phthalide structure is likely derived from the shikimate pathway, leading to key aromatic precursors. A significant body of evidence points to ligustilide as a central intermediate, which then undergoes various enzymatic modifications to produce a diverse array of phthalides, including the senkyunolides[5].

A study combining metabolite profiling and transcriptome analysis in Angelica sinensis identified several key enzymes that are likely involved in the biosynthesis and transformation of phthalides. While a direct pathway to this compound is not explicitly detailed in the literature, we can infer a plausible route based on the biotransformation of ligustilide to other senkyunolides, such as Senkyunolide I.

Putative Pathway from Precursors to this compound

The proposed pathway begins with primary metabolites entering the shikimate pathway to produce aromatic precursors. These are then converted into the core phthalide structure, with ligustilide being a key intermediate. Ligustilide is subsequently transformed into Senkyunolide I, a closely related compound to this compound. The final step is a proposed reduction of the exocyclic double bond of a Senkyunolide I-like precursor to yield this compound.

Caption: Proposed biosynthesis pathway of this compound.

Key Enzymes and Transformations

Several enzymes have been identified as potential catalysts in the phthalide biosynthetic pathway through integrative metabolite and transcriptome analysis of Angelica sinensis.

-

Phospho-2-dehydro-3-deoxyheptonate aldolase 2 and Primary amine oxidase-like proteins are suggested to be involved in the formation of ligustilide from aromatic precursors.

-

Polyphenol Oxidase and Shikimate Dehydrogenase have been shown to contribute to the transformation of ligustilide into Senkyunolide I. The proposed mechanism involves the conversion of a carbonyl group to a hydroxyl group. Senkyunolide I is considered a major metabolite of ligustilide.

-

Reductase (Putative): The structural difference between Senkyunolide I and this compound is the saturation of the exocyclic double bond on the butylidene side chain. This suggests a final reduction step catalyzed by a reductase enzyme to form this compound. While this specific enzyme has not yet been identified, it represents a logical and necessary step in the proposed pathway.

Quantitative Data

Quantitative analysis of phthalide content is crucial for understanding the efficiency of the biosynthetic pathway and for breeding high-yield medicinal plant varieties. The following table summarizes data on the content of relevant phthalides in Angelica sinensis roots from a study comparing normally flowering and early-flowering plants. Early flowering was shown to significantly decrease the accumulation of these bioactive compounds.

| Phthalide Compound | Content in Normal Flowering Plant Roots (µg/g) | Content in Early Flowering Plant Roots (µg/g) | Fold Change (Normal/Early) |

| Ligustilide | 1003.77 | 26.83 | 37.41 |

| Butylidenephthalide | 29.51 | 1.13 | 26.12 |

| Butylphthalide | 0.53 | 0.72 | 0.74 |

| Senkyunolide A | 1.23 | 2.15 | 0.57 |

| Senkyunolide H | 1.26 | 0.23 | 5.48 |

| Senkyunolide I | 1.12 | 0.17 | 6.59 |

Data adapted from Feng et al., 2022.

Experimental Protocols

The elucidation of the phthalide biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques. Below are detailed methodologies for key experiments cited in the foundational research.

UHPLC–MS/MS for Phthalide Quantification

This protocol is used for the identification and quantification of phthalides in plant tissues.

Objective: To measure the absolute levels of six key phthalides in A. sinensis roots.

Methodology:

-

Sample Preparation: Freeze-dry root samples and grind them into a fine powder. Accurately weigh 50 mg of the powder and extract with 1 mL of 70% methanol overnight at 4°C. Centrifuge the extract at 12,000 rpm for 10 min.

-

Chromatographic Separation: Use an Agilent SB-C18 column (1.8 µm, 2.1 mm × 100 mm). The mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Elution:

-

Start with 95:5 (A:B).

-

Linearly increase B to 5:95 over 9 minutes.

-

Hold at 5:95 for 1 minute.

-

Return to 95:5 over 1.1 minutes.

-

Hold at 95:5 for 2.9 minutes to re-equilibrate.

-

-

Mass Spectrometry: Perform analysis using an Applied Biosystems 4500 QTRAP UPLC/MS/MS system equipped with an ESI Turbo Ion-Spray interface, operating in positive ion mode. Use multiple reaction monitoring (MRM) for quantification based on established precursor-product ion pairs for each phthalide.

Functional Characterization of Enzymes in Vitro

This protocol is used to verify the function of candidate enzymes identified through transcriptome analysis.

Objective: To express candidate enzymes heterologously and test their catalytic activity on phthalide substrates.

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate enzyme isoforms into an expression vector (e.g., pGEX-4T-1). Transform the constructs into E. coli (e.g., BL21 strain).

-

Protein Expression and Purification: Induce protein expression with IPTG. Harvest cells, lyse them by sonication, and purify the recombinant proteins using an appropriate affinity column (e.g., Glutathione Sepharose).

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing the purified enzyme, a buffer solution (e.g., PBS, pH 7.4), and the substrate (e.g., extracts of A. sinensis containing ligustilide).

-

Incubate the mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

-

Stop the reaction by adding a quenching agent (e.g., methanol).

-

-

Product Analysis: Analyze the reaction products using UHPLC–MS/MS to detect changes in the levels of specific phthalides, thereby confirming the enzyme's function.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for identifying and characterizing enzymes involved in a biosynthetic pathway, as described in the protocols.

Caption: Workflow for enzyme identification and characterization.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to proceed through the general phthalide pathway, with ligustilide serving as a key intermediate. The transformation of ligustilide to Senkyunolide I, mediated by enzymes such as polyphenol oxidase and shikimate dehydrogenase, is a critical step. A subsequent, putative reduction reaction is hypothesized to convert a Senkyunolide I-like precursor to this compound.

Future research should focus on:

-

Identifying the Reductase: Isotopic labeling studies and screening of candidate reductase enzymes are needed to identify the specific enzyme responsible for the final step in this compound synthesis.

-

Pathway Regulation: Investigating the transcription factors and signaling pathways that regulate the expression of key biosynthetic genes will be crucial for metabolic engineering efforts.

-

Complete Pathway Elucidation: Further multi-omics studies on this compound-rich plant species will help to fill the remaining gaps in the entire biosynthetic network from primary metabolism to the final product.

This guide provides a foundational framework based on current knowledge, aimed at facilitating targeted research to fully unravel the biosynthesis of this pharmacologically important natural product.

References

- 1. This compound | C12H18O4 | CID 15138552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcmjc.com [tcmjc.com]

- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Senkyunolide N Containing Herbs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide N, a member of the phthalide class of organic compounds, has been identified in several medicinal herbs, most notably within the Apiaceae family. Phthalides from these plants, including various senkyunolides, are recognized for their significant pharmacological activities, particularly their anti-inflammatory, neuroprotective, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the phytochemical analysis of herbs known to contain this compound. It details the botanical sources, methodologies for extraction and quantification, and explores the known biological signaling pathways modulated by related senkyunolides. This document is intended to serve as a foundational resource for researchers engaged in the study and development of therapeutic agents derived from these natural compounds.

Botanical Sources of this compound

This compound has been identified in a select group of plants within the Apiaceae family, which are often used in traditional medicine. The primary botanical sources include:

-

Ligusticum chuanxiong (Szechuan Lovage Rhizome): Also known by its synonym Ligusticum striatum, this is a well-known herb in traditional Chinese medicine, where it is referred to as "Chuanxiong". It is a primary source of various phthalides, including this compound.[1][2]

-

Apium graveolens (Celery): this compound has been reported to be present in the seeds of celery.[2][3] The essential oil of celery leaves has also been found to contain a significant amount of "senkyunolide," although the specific isomer was not identified.[4]

-

Conioselinum anthriscoides : This species is considered a synonym for Ligusticum chuanxiong and is therefore another botanical source.

While this compound has been identified in these herbs, quantitative data for this specific compound is notably scarce in publicly available literature. The majority of phytochemical analyses have focused on more abundant phthalides such as Senkyunolide A, H, and I. The lack of extensive quantitative data for this compound represents a significant research gap.

Quantitative Data Summary

As highlighted, there is a significant lack of specific quantitative data for this compound in its known botanical sources. While studies have quantified other senkyunolides in Ligusticum chuanxiong and Angelica sinensis (a related herb also rich in phthalides), the concentration of this compound is not typically reported. For context, the content of other major senkyunolides in Ligusticum chuanxiong is presented in the table below. It is plausible that the concentration of this compound is considerably lower than these major constituents.

| Compound | Herb | Plant Part | Concentration Range (mg/g) | Reference |

| Senkyunolide A | Ligusticum chuanxiong | Rhizome | 3.94 - 9.14 | |

| Senkyunolide I | Ligusticum chuanxiong | Rhizome | 1.4 - 1.7 (after 60 min heating) | |

| Senkyunolide H | Ligusticum chuanxiong | Rhizome | Not specified |

Note: The quantification of this compound is a key area for future research to fully understand its potential contribution to the therapeutic effects of these herbs.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of senkyunolides from herbal matrices. While these protocols have been primarily applied to other senkyunolides, they provide a robust framework for the analysis of this compound.

Extraction of Phthalides

A common method for extracting phthalides from Ligusticum chuanxiong involves solvent extraction followed by a series of purification steps.

Protocol: Ethanol Extraction and Preliminary Fractionation

-

Sample Preparation: Air-dried and powdered rhizomes of Ligusticum chuanxiong are used as the starting material.

-

Extraction: The powdered herb is extracted with 95% ethanol using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to further separation, often using normal-phase silica gel column chromatography to separate fractions based on polarity. A fraction containing the desired phthalides is collected for further purification.

Extraction and Fractionation Workflow

Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of individual phthalides from the enriched fraction.

Protocol: Preparative Reversed-Phase HPLC

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20.0 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of a mixture of methanol and a weak acid solution (e.g., 0.05 mol/L ammonium acetate or 0.2% glacial acetic acid in water). A stepwise gradient can be used to effectively separate compounds with different polarities. For example, a gradient starting with a low concentration of methanol and increasing over time can separate a wide range of phthalides.

-

Detection: A UV detector is used for monitoring the elution of compounds, typically at a wavelength of around 280 nm for senkyunolides.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

Desalination: The collected fractions may be subjected to a desalination step, for example, using an open MCI gel CHP-20P column, to remove any salts from the mobile phase.

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by HPLC

For the quantitative analysis of senkyunolides, a validated HPLC method is essential.

Protocol: HPLC-DAD/MS for Quantification

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS) is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for analytical purposes.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., 0.2% acetic acid) is commonly used. The gradient program is optimized to achieve good separation of the target analytes.

-

Flow Rate and Column Temperature: A typical flow rate is around 1.0 mL/min, and the column temperature is maintained at a constant value (e.g., 30°C) to ensure reproducibility.

-

Detection: The DAD is set to monitor at the maximum absorbance wavelength of the senkyunolides (around 280 nm). The MS detector provides confirmation of the identity of the peaks based on their mass-to-charge ratio.

-

Quantification: Quantification is performed by creating a calibration curve using a certified reference standard of the target compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

-

Method Validation: The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Analysis Workflow

Signaling Pathways Modulated by Senkyunolides

While specific studies on the signaling pathways modulated by this compound are limited, research on other senkyunolides, such as A and H, provides valuable insights into their potential mechanisms of action. These compounds are known to exert their pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress.

Inhibition of Inflammatory Pathways

Senkyunolides have demonstrated potent anti-inflammatory effects by targeting central inflammatory signaling cascades.

-

NF-κB Pathway: Senkyunolide H has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also key regulators of inflammation. Senkyunolide H has been found to inactivate the ERK pathway. As a group, senkyunolides are known to modulate the ERK, p38, and JNK pathways.

-

NLRP3 Inflammasome: Senkyunolide A has been shown to alleviate osteoarthritis progression by inhibiting the NLRP3 inflammasome signaling pathway. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.

Inhibition of Inflammatory Signaling

Neuroprotective Signaling

Senkyunolide A has been investigated for its neuroprotective effects, which are mediated through the modulation of specific signaling molecules.

-

PP2A/α-synuclein Pathway: Senkyunolide A has been found to protect neural cells from apoptosis by modulating the activity of protein phosphatase 2A (PP2A) and α-synuclein signaling. This pathway is implicated in neurodegenerative diseases.

Neuroprotective Signaling of Senkyunolide A

Conclusion and Future Directions

This compound is a naturally occurring phthalide found in medicinal herbs such as Ligusticum chuanxiong and Apium graveolens. While the pharmacological activities of the senkyunolide class of compounds are well-documented, specific research on this compound is lacking. This guide provides a comprehensive framework for the phytochemical analysis of this compound, drawing upon established methodologies for related compounds.

Future research should focus on the following key areas:

-

Development of a validated analytical method for the quantification of this compound in various herbal matrices.

-

Comprehensive quantitative analysis of this compound content in different botanical sources and under various cultivation and processing conditions.

-

Isolation and purification of this compound in sufficient quantities for pharmacological studies.

-

In-depth investigation of the specific signaling pathways modulated by this compound to elucidate its mechanism of action.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and the medicinal herbs in which it is found.

References

- 1. Ligusticum chuanxiong: a chemical, pharmacological and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H18O4 | CID 15138552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Plant Apium graveolens (Apiaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

Senkyunolide N: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Senkyunolide N, a phthalide compound isolated from the rhizome of Ligusticum chuanxiong. Due to the limited availability of data specific to this compound, this document also includes analogous data and methodologies for the closely related and more extensively studied senkyunolides, Senkyunolide A and Senkyunolide I, to provide a broader context for researchers.

Core Physicochemical Properties

This compound is a phthalide with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . It is typically available as a white to off-white oil.

Solubility Characteristics

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. However, data for the related compounds Senkyunolide A and Senkyunolide I are more extensively documented and are presented here for comparative purposes.

Table 1: Quantitative Solubility of this compound and Related Phthalides

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (441.95 mM)[1] | Not Specified | Requires sonication; hygroscopic nature of DMSO can impact solubility[1]. |

| Senkyunolide A | Dimethylformamide (DMF) | 5 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Not Specified | ||

| Ethanol | 30 mg/mL | Not Specified | ||

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified | ||

| Senkyunolide I | Aqueous Solution | 34.3 mg/mL[2] | 37 | Equilibrium solubility[3]. |

| Dimethylformamide (DMF) | 15 mg/mL[4] | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | ||

| Ethanol | 25 mg/mL | Not Specified | ||

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | Not Specified |

Experimental Protocol: Solubility Determination (Analogous Method)

As a specific protocol for this compound is not available, a generalized protocol based on the widely used shake-flask method for determining the equilibrium solubility of phthalides is described below. This method is suitable for generating quantitative data as presented in Table 1.

Objective: To determine the equilibrium solubility of a phthalide compound in various solvents.

Materials:

-

Phthalide compound (e.g., this compound)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the phthalide compound to a known volume of each solvent in separate glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to prevent precipitation.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved phthalide. A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

-

Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mM.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Characteristics

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. This section details the known stability of this compound and provides insight into the stability of related compounds under various stress conditions.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| In Solvent | -80°C | 6 months | Protect from light. |

| -20°C | 1 month | Protect from light. | |

| Powder | -20°C | 3 years | |

| 4°C | 2 years |

It is also noted that this compound is stable at ambient temperatures for a few days, such as during shipping.

Stability Under Stress Conditions (Analogous Data)

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a compound. While specific forced degradation data for this compound is not available, studies on Senkyunolide A and I provide valuable insights.

-

pH: Senkyunolide I shows better stability in weakly acidic solutions, with degradation accelerating significantly under alkaline conditions (pH ≥ 9.0).

-

Light and Temperature: Oxygen is a major factor in the degradation of Senkyunolide A and I induced by light and temperature. Senkyunolide I is reported to be more stable than Senkyunolide A under daylight at room temperature. To maintain stability, storage at low temperatures in the absence of light and oxygen is recommended.

-

Oxidation, Hydrolysis, and Isomerization: The main degradation pathways for related phthalides include oxidation, hydrolysis, and isomerization.

Experimental Protocol: Forced Degradation Study (Analogous Method)

This protocol describes a general approach for conducting a forced degradation study on a phthalide compound like this compound to assess its intrinsic stability.

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Follow the same incubation and analysis procedure as for acid hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Keep the mixture at room temperature or a slightly elevated temperature and analyze samples at different time intervals.

-

Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C) in an oven. Dissolve samples taken at different times and analyze by HPLC.

-

Photodegradation: Expose a solution or solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples at appropriate time points.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Diagram 2: Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study of this compound.

Relevant Signaling Pathways for Senkyunolides

While specific signaling pathways for this compound have not been fully elucidated, research on the broader class of senkyunolides has identified their involvement in several key cellular signaling cascades, particularly those related to inflammation and cellular stress responses.

Diagram 3: Key Signaling Pathways Modulated by Senkyunolides

Caption: Overview of signaling pathways modulated by various senkyunolides.

This diagram illustrates that different senkyunolides can influence inflammatory responses through the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways. They also modulate MAPK pathways (ERK, p38, JNK) and the PI3K/Akt/mTOR pathway, which are involved in regulating cell survival, apoptosis, and autophagy.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While data specific to this compound is limited, the provided analogous information for Senkyunolide A and I, along with generalized experimental protocols, offers a valuable resource for researchers. The elucidation of specific signaling pathways for this compound remains an area for future investigation. The presented methodologies and data aim to support further research and development of this compound as a potential therapeutic agent.

References

Spectroscopic and Structural Elucidation of Senkyunolide N: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide N is a naturally occurring phthalide compound that has been identified in several plant species, including Ligusticum striatum, Apium graveolens (celery), and notably in the traditional Chinese medicinal herb Ligusticum chuanxiong[1][2][3]. Phthalides from these sources are of significant interest to the scientific community due to their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its identification, characterization, and further research in drug discovery and development.

Chemical Structure and Properties

This compound, with the molecular formula C₁₂H₁₈O₄ , has a molecular weight of 226.27 g/mol [1]. Its systematic IUPAC name is (3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one [1]. The structure features a butyl-substituted phthalide core with two hydroxyl groups on the tetrahydrobenzofuran ring.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Exact Mass | 226.1205 |

| Molecular Weight | 226.27 |

| Predicted [M+H]⁺ | 227.1278 |

| Predicted [M+Na]⁺ | 249.1097 |

Note: The values for [M+H]⁺ and [M+Na]⁺ are predicted and would be confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of this compound. The chemical shifts are influenced by the electronic environment of each proton and carbon atom. Below are the anticipated ¹H and ¹³C NMR data based on the known structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~4.5-4.7 | m | - |

| H-4α/β | ~2.0-2.3 | m | - |

| H-5α/β | ~1.8-2.1 | m | - |

| H-6 | ~3.8-4.0 | m | - |

| H-7 | ~4.2-4.4 | m | - |

| H-1' | ~1.3-1.6 | m | - |

| H-2' | ~1.2-1.5 | m | - |

| H-3' | ~1.2-1.5 | m | - |

| H-4' | ~0.9 | t | ~7.0 |

| 6-OH | Variable | br s | - |

| 7-OH | Variable | br s | - |

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are in Hertz. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet. Actual values would be determined experimentally, typically in a solvent like CDCl₃ or CD₃OD.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted δ (ppm) |

| C-1 | ~170-175 |

| C-3 | ~80-85 |

| C-3a | ~130-135 |

| C-4 | ~25-30 |

| C-5 | ~20-25 |

| C-6 | ~70-75 |

| C-7 | ~65-70 |

| C-7a | ~140-145 |

| C-1' | ~30-35 |

| C-2' | ~25-30 |

| C-3' | ~22-25 |

| C-4' | ~13-15 |

Note: Predicted chemical shifts (δ) are in ppm.

Experimental Protocols

The isolation and spectroscopic analysis of this compound would follow established methods for the separation of phthalides from plant matrices.

Isolation Protocol

A general procedure for the isolation of this compound from Ligusticum chuanxiong would involve the following steps:

-

Extraction: The dried and powdered rhizomes of the plant material are typically extracted with a solvent such as ethanol or methanol at room temperature or under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phthalides like this compound are expected to be enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification. This typically includes:

-

Silica Gel Column Chromatography: Gradient elution with a solvent system like hexane-ethyl acetate is used for initial fractionation.

-

Sephadex LH-20 Column Chromatography: This is often used for further purification to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is employed to obtain the pure compound.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra of the purified this compound are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the molecular formula.

Experimental Workflow

The logical flow for the isolation and characterization of this compound is depicted in the following diagram.

Caption: Isolation and structural elucidation workflow for this compound.

Conclusion

This technical guide provides an overview of the key spectroscopic data and experimental considerations for the study of this compound. For researchers in natural product chemistry and drug development, accurate and detailed spectroscopic information is paramount. While complete experimental data for this compound is not widely published, the information provided herein, based on its known structure and the analysis of related compounds, serves as a valuable resource for its identification and further investigation. Future research should focus on the full spectroscopic characterization and biological evaluation of this promising phthalide.

References

The Phthalide Repertoire of Ligusticum chuanxiong: A Technical Guide to Senkyunolide N and Congeners for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Senkyunolide N and other bioactive phthalides found in the rhizome of Ligusticum chuanxiong, a plant with a long history in traditional medicine for treating cardiovascular and cerebrovascular diseases. This document synthesizes current scientific literature to offer detailed insights into the quantitative analysis, isolation methodologies, and mechanisms of action of these promising natural compounds.

Quantitative Analysis of Phthalides in Ligusticum chuanxiong

The concentration of phthalides in Ligusticum chuanxiong can vary significantly based on the plant's origin, processing methods, and the specific extraction and analytical techniques employed. While comprehensive quantitative data for all known phthalides in a single analysis is limited, this section compiles available data to provide a comparative overview.

Table 1: Quantitative Data of Major Phthalides in Ligusticum chuanxiong

| Phthalide | Concentration Range (mg/g of dried rhizome) | Analytical Method | Reference |

| Senkyunolide A | 3.94 - 9.14 | HPLC-DAD-ESI-MS | [1][2] |

| Senkyunolide H | Variable, increases with processing | HPLC-DAD-MS | [3] |

| Senkyunolide I | Up to 10 mg/g; 0.32 mg/g (in specially processed rhizome) | HPLC-DAD-MS | [4][5] |

| Z-Ligustilide | 5.672 - 15.700 | HPLC | |

| Ferulic Acid | 0.107 - 2.374 | HPLC |

Note: Direct quantitative data for this compound in the raw plant material is not extensively reported in the currently available literature. Its presence has been confirmed in pharmacokinetic studies, indicating its extraction and absorption from Ligusticum chuanxiong preparations.

Bioactivity of Phthalides

Phthalides from Ligusticum chuanxiong exhibit a wide range of pharmacological activities, with neuroprotection, vasodilation, and anti-inflammatory effects being the most prominent.

Table 2: Comparative Bioactivities of Ligusticum chuanxiong Phthalides

| Phthalide | Primary Bioactivity | In Vitro/In Vivo Model | Key Findings | Reference |

| Senkyunolide A | Neuroprotection, Anti-inflammatory | Corticosterone-induced apoptosis in PC12 cells; Osteoarthritis model | Protects against apoptosis by modulating PP2A/α-synuclein pathway; Inhibits osteoarthritis progression via the NLRP3 signaling pathway. | |

| Senkyunolide H | Neuroprotection, Anti-osteoporosis | Cerebral ischemia model; Ovariectomized mice | Reduces neuronal autophagy via the PI3K/AKT/mTOR pathway; Attenuates bone loss by regulating NF-κB, JNK, and ERK signaling. | |

| Senkyunolide I | Neuroprotection, Anti-migraine | Oxygen-glucose deprivation/reoxygenation (OGD/R) in SH-SY5Y cells | Shows potent neuroprotective effects by reducing reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels. | |

| Dimer Phthalides (e.g., Z,Z'-3,3'a,7,7'a-diligustilide) | Vasodilation | KCl-preconstricted rat thoracic aortic rings | Exhibit significant vasodilatory effects, often more potent than monomeric phthalides. | |

| Z-Ligustilide | Vasodilation | Rat isolated aorta | Induces relaxation of aortic rings. |

Note: Specific bioactivity data for this compound is not yet well-documented in publicly accessible research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. This section outlines common methodologies for the extraction, isolation, and analysis of phthalides from Ligusticum chuanxiong.

General Extraction of Phthalides

This protocol describes a common method for obtaining a crude phthalide-rich extract from the dried rhizome of Ligusticum chuanxiong.

Caption: General workflow for the extraction of phthalides.

Detailed Protocol:

-

Material Preparation: The dried rhizomes of Ligusticum chuanxiong are ground into a fine powder (e.g., 40-60 mesh).

-

Extraction: The powdered rhizome is extracted with a solvent. A common method involves sonication with 60% ethanol for 30 minutes at room temperature. Other solvents like methanol or petroleum ether have also been used.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation of Phthalides by Column Chromatography

The crude extract is a complex mixture that requires further separation to isolate individual phthalides. Column chromatography is a standard technique for this purpose.

Caption: Chromatographic workflow for phthalide isolation.

Detailed Protocol:

-

Initial Separation: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, such as a petroleum ether-ethyl acetate system.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target phthalides.

-

Further Purification: Fractions of interest are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20, octadecylsilane (ODS) column chromatography, and preparative or semi-preparative HPLC. For specific compounds like Senkyunolide H and I, counter-current chromatography (CCC) with a solvent system like n-hexane-ethyl acetate-methanol-water has been successfully employed.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of phthalides.

Detailed Protocol:

-

Standard and Sample Preparation: Standard solutions of purified phthalides are prepared in a suitable solvent like methanol. The plant extract is also dissolved in the same solvent and filtered.

-

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A common mobile phase is a gradient of methanol and water (often with a small amount of acid like acetic acid).

-

Detection: Detection is usually performed with a Diode Array Detector (DAD) at a wavelength of around 280 nm.

-

Mass Spectrometry (MS) Coupling: For unambiguous identification, the HPLC system can be coupled to a mass spectrometer (e.g., ESI-MS).

-

-

Quantification: A calibration curve is generated using the standard solutions, and the concentration of the phthalides in the sample is determined by comparing the peak areas.

Signaling Pathways

Several senkyunolides have been shown to exert their biological effects by modulating specific intracellular signaling pathways.

Senkyunolide H and the PI3K/AKT/mTOR Pathway

In the context of cerebral ischemia, Senkyunolide H has been found to be neuroprotective by inhibiting the PI3K/AKT/mTOR signaling pathway, which in turn regulates neuronal autophagy.

Caption: Senkyunolide H-mediated neuroprotection.

Senkyunolide A and the PP2A/α-synuclein Pathway

Senkyunolide A demonstrates neuroprotective effects against corticosterone-induced apoptosis by modulating the protein phosphatase 2A (PP2A) and α-synuclein (α-syn) signaling pathway.

Caption: Senkyunolide A's anti-apoptotic mechanism.

General Senkyunolide-Associated Pathways

Several other signaling pathways have been associated with the pharmacological activities of various senkyunolides, highlighting their pleiotropic effects.

Caption: Key signaling pathways modulated by senkyunolides.

Future Directions

While significant progress has been made in understanding the phthalides of Ligusticum chuanxiong, further research is warranted, particularly concerning this compound. Key areas for future investigation include:

-

Quantitative Analysis of this compound: Development and application of validated analytical methods to determine the concentration of this compound in raw and processed Ligusticum chuanxiong.

-

Isolation and Characterization: A dedicated effort to isolate sufficient quantities of this compound for comprehensive spectroscopic characterization and bioactivity screening.

-

Pharmacological Evaluation of this compound: In-depth studies to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential neuroprotective, vasodilatory, and anti-inflammatory effects.

-

Comparative Studies: Head-to-head comparisons of the potency and efficacy of this compound with other major phthalides from Ligusticum chuanxiong.

-

Signaling Pathway Elucidation: Identification of the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for researchers in the field of natural product drug discovery. The phthalides of Ligusticum chuanxiong, including the lesser-studied this compound, represent a promising class of compounds for the development of novel therapeutics.

References

- 1. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. The variation in the major constituents of the dried rhizome of Ligusticum chuanxiong (Chuanxiong) after herbal processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Senkyunolide N: A Technical Guide to its Biological Origin and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological origin and distribution of Senkyunolide N, a naturally occurring phthalide compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical properties of this molecule.

Biological Origin and Distribution

This compound is a member of the phthalide class of organic compounds, which are characteristic secondary metabolites in various plant species, particularly within the Apiaceae (or Umbelliferae) family. These plants have a long history of use in traditional medicine, and their constituent phthalides are subjects of ongoing scientific investigation for their potential therapeutic properties.

Primary Biological Sources:

The known biological sources of this compound include:

-

Ligusticum chuanxiong (Chuanxiong): Also known as Ligusticum striatum, the rhizome of this plant is a primary source of numerous phthalides, including this compound. It is a well-known herb in traditional Chinese medicine.

-

Angelica sinensis (Danggui or Dong Quai): The root of this plant is another significant source of this compound and other related phthalides. It is widely used in traditional medicine for various health purposes.

-

Apium graveolens (Celery): this compound has also been identified in celery, particularly in the seeds.

Distribution within Plant Tissues:

This compound, along with other phthalides, is not uniformly distributed throughout the plant. The highest concentrations of these compounds are typically found in the underground parts of the plants:

-

Rhizomes: In Ligusticum chuanxiong, the rhizome is the primary site of accumulation for this compound and other phthalides.

-

Roots: In Angelica sinensis, the roots are the main repository for these compounds.

-

Seeds: For Apium graveolens, the seeds are a notable source of this compound.

Quantitative Data on Phthalide Content

While this compound has been identified in the aforementioned plant species, it is considered a minor constituent. Quantitative data specifically for this compound is not widely available in the existing literature. To provide context, the following table summarizes the reported content of other major and more abundant phthalides found in Ligusticum chuanxiong and Angelica sinensis. The concentration of this compound is presumed to be significantly lower than these values.

| Phthalide | Plant Species | Plant Part | Reported Content (mg/g of dry weight) | Reference |

| Senkyunolide A | Ligusticum chuanxiong | Rhizome | 3.94 - 9.14 | [1] |

| Angelica sinensis | Root | 0.108 - 0.588 | [1] | |

| Senkyunolide I | Ligusticum chuanxiong | Rhizome | Can reach >10 | [2] |

| Angelica sinensis | Root | Up to 1 | [2] | |

| Ligusticum chuanxiong (dried at 60°C) | Rhizome | 0.32 | [2] | |

| Z-Ligustilide | Ligusticum sinense cv. Chaxiong | Rhizome | 38.36% of volatile oil | |

| This compound | Ligusticum chuanxiong, Angelica sinensis, Apium graveolens | Rhizome, Root, Seed | Not Quantified |

Experimental Protocols

The extraction, isolation, and identification of this compound follow general phytochemical methodologies established for phthalides. Below is a representative protocol.

General Extraction and Isolation Protocol

-

Preparation of Plant Material: The dried rhizomes or roots are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with an organic solvent. Ethanol or methanol are commonly used. This can be performed using methods such as:

-

Ultrasonication: The plant material is suspended in the solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency.

-

Reflux: The plant material is boiled in the solvent for a specified period to extract the desired compounds.

-

Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.

-

-

Crude Extract Preparation: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification: The crude extract is subjected to chromatographic techniques to isolate the individual phthalides.

-

Column Chromatography: The crude extract is passed through a column packed with a stationary phase like silica gel or Sephadex LH-20. Different solvents or solvent mixtures are used to elute the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

-

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be used for the separation of compounds from complex mixtures.

-

Identification and Structure Elucidation

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Biosynthesis and Signaling Pathways

Biosynthesis of Phthalides

The biosynthesis of phthalides in plants is understood to proceed through the polyketide pathway . This pathway involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a polyketide chain. This chain then undergoes cyclization and other modifications to form the characteristic phthalide scaffold. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway provides a framework for its formation. There is also evidence for the interconversion of different phthalides within the plant, suggesting a complex metabolic network.

Visualizations

Caption: General workflow for the extraction and isolation of this compound.

Caption: Generalized polyketide pathway for phthalide biosynthesis.

References

Methodological & Application

Application Notes: Extraction and Purification of Senkyunolide N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide N is a phthalide compound that has been identified in the rhizome of Ligusticum chuanxiong (Chuanxiong), a plant widely used in traditional medicine. Phthalides from this plant, are of significant interest to the scientific community due to their potential therapeutic properties. These compounds are known to be challenging to isolate and purify due to their structural similarities and the complex chemical matrix of the plant material.

Extraction and Purification Workflow

The general workflow for the isolation of this compound and other phthalides from Ligusticum chuanxiong involves an initial solvent extraction from the dried and powdered plant material, followed by a series of chromatographic purification steps.

Caption: General workflow for the extraction and purification of Senkyunolides.

Experimental Protocols